3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one
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Overview
Description
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one is a complex organic compound featuring an aziridine ring, a cyclopropylmethyl group, and an azepan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one typically involves multiple steps, starting with the preparation of the aziridine ring. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of amino alcohols . The cyclopropylmethyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
The final step involves the coupling of the aziridine intermediate with the phenoxyazepan-2-one moiety. This can be achieved through nucleophilic substitution reactions, where the aziridine nitrogen attacks an electrophilic carbon on the phenoxyazepan-2-one .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the aziridine formation .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Substituted amines.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA . This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Cyclopropylmethyl compounds: Molecules featuring the cyclopropylmethyl group but lacking the aziridine ring.
Phenoxyazepan-2-one derivatives: Compounds with the phenoxyazepan-2-one moiety but different substituents on the aziridine ring.
Uniqueness
3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one is unique due to the combination of its structural features, which confer distinct reactivity and potential bioactivity . The presence of both the aziridine ring and the cyclopropylmethyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19-18(3-1-2-10-20-19)24-17-8-6-16(7-9-17)23-13-15-12-21(15)11-14-4-5-14/h6-9,14-15,18H,1-5,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFDQVRTFHRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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